molecular formula C18H20N4O5 B2973881 Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate CAS No. 923114-51-6

Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate

Cat. No.: B2973881
CAS No.: 923114-51-6
M. Wt: 372.381
InChI Key: NAOMYIGBUQCICW-UHFFFAOYSA-N
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Description

Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phthalazinone moiety, and a carbamoyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a phthalazinone intermediate under controlled conditions. The reaction may involve the use of reagents such as triethylamine and solvents like tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phthalazinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 1-[2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-27-18(26)11-6-8-22(9-7-11)17(25)16(24)19-10-14-12-4-2-3-5-13(12)15(23)21-20-14/h2-5,11H,6-10H2,1H3,(H,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOMYIGBUQCICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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